molecular formula C9H11N3 B3042988 1-isopropyl-1H-benzo[d][1,2,3]triazole CAS No. 69218-29-7

1-isopropyl-1H-benzo[d][1,2,3]triazole

Cat. No.: B3042988
CAS No.: 69218-29-7
M. Wt: 161.2 g/mol
InChI Key: BXIPDJNZPQCQNG-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-benzo[d][1,2,3]triazole (CAS 69218-29-7) is a high-purity chemical intermediate with the molecular formula C 9 H 11 N 3 and a molecular weight of 161.20 g/mol . This benzotriazole derivative is part of a class of heterocyclic compounds recognized as a privileged structure in medicinal chemistry due to their versatile biological properties and ability to interact with diverse biological targets . Researchers value the benzotriazole scaffold for its significant role in the design and synthesis of novel pharmacologically active compounds, particularly as a bioisosteric replacement for other triazolic systems, which can optimize the properties of lead molecules . Its primary research applications include serving as a key building block in the development of new antimicrobial agents and as a versatile synthetic auxiliary in organic synthesis . The compound is offered with a purity of ≥97% and should be stored sealed in a dry environment at 2-8°C . Safety Information: This product is classified with the signal word "Warning" and may cause harmful effects if swallowed, as well as skin and eye irritation . Intended Use: This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propan-2-ylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-7(2)12-9-6-4-3-5-8(9)10-11-12/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIPDJNZPQCQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90879489
Record name 1-I-PROPYLBENZOTRIAZOLE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69218-29-7
Record name 1-I-PROPYLBENZOTRIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90879489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Physicochemical Profiling and Mechanistic Applications of 1-Isopropylbenzotriazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzotriazole and its derivatives represent a highly versatile class of nitrogen-rich heterocyclic compounds. While the unsubstituted benzotriazole core is widely recognized for its applications ranging from corrosion inhibition to antimicrobial activity, targeted N-alkylation—specifically the addition of an isopropyl group at the N1 position—dramatically alters the molecule's physicochemical landscape. This technical guide explores the structural chemistry, quantitative physicochemical properties, and pharmacological applications of 1-isopropylbenzotriazole derivatives, providing researchers with field-proven, self-validating protocols for their synthesis and characterization.

Structural Chemistry and Regioselectivity

The benzotriazole core ( C6​H5​N3​ ) consists of a benzene ring fused to a 1,2,3-triazole ring. In its unsubstituted form, it exists in a tautomeric equilibrium between the 1H- and 2H- forms, with the 1H- form predominating (>99%) at room temperature 1.

Introducing an isopropyl group at the N1 position introduces significant steric bulk and electron-donating effects, which fundamentally shift the molecule's reactivity. For instance, lithiation studies reveal a stark contrast between regioisomers: lithiation of 1-isopropylbenzotriazole with n-butyllithium occurs predominantly on the benzene ring (e.g., C-4 and C-7 positions), yielding complex mixtures upon quenching with electrophiles. Conversely, 2-isopropylbenzotriazole undergoes lithiation exclusively at the α -CH of the isopropyl group 2. Understanding this divergent reactivity is critical when designing downstream functionalization workflows in drug discovery.

Quantitative Physicochemical Properties

The addition of the isopropyl moiety significantly enhances the lipophilicity of the benzotriazole scaffold, a critical parameter for membrane permeability and receptor pocket affinity in medicinal chemistry. Below is a comparative synthesis of the key physicochemical parameters.

CompoundMolecular WeightpKaLog P (Est.)Melting PointUV Absorbance ( λmax​ )
Benzotriazole (Core) 119.12 g/mol ~8.21.4498.5 - 100 °C273 - 286 nm
1-Isopropylbenzotriazole 161.20 g/mol ~7.82.6 - 2.8Liquid / Low MP~275 nm
1-Isopropylbenzotriazole-5-carboxylic acid 205.21 g/mol ~4.5 (COOH)2.1 - 2.4Solid (>150 °C)~280 nm

Data synthesized from foundational physicochemical profiling of benzotriazole derivatives 3.

Pharmacological Applications: GPR109b Receptor Targeting

Beyond basic antimicrobial and anticorrosive applications, specific 1-isopropylbenzotriazole derivatives have emerged as potent pharmacological agents. Notably, 1-isopropylbenzotriazole-5-carboxylic acid has been identified via high-throughput screening as a highly selective agonist for the human orphan G-protein-coupled receptor GPR109b 4. The steric profile of the N1-isopropyl group perfectly complements the hydrophobic binding pocket of GPR109b, driving a signaling cascade that ultimately decreases intracellular cAMP levels.

GPR109b_Pathway Ligand 1-Isopropylbenzotriazole Derivative Receptor GPR109b Receptor Ligand->Receptor Agonist Binding GProtein Gi Protein Activation Receptor->GProtein Conformational Change Effector Adenylate Cyclase GProtein->Effector Alpha-Subunit Inhibition Response Decreased cAMP Effector->Response Downstream Effect

GPR109b receptor activation pathway by 1-isopropylbenzotriazole derivatives.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent and technique is explicitly defined to aid researchers in troubleshooting and optimization.

Regioselective Synthesis and Isolation Workflow

Synth_Workflow Reactants Benzotriazole + Isopropyl Halide Alkylation N-Alkylation (K2CO3 / DMF) Reactants->Alkylation Heat Separation Regioisomer Separation (HPLC) Alkylation->Separation 1- & 2-Isomer Mixture Isolation 1-Isopropyl Isomer Isolation Separation->Isolation Retention Time Diff. Profiling Physicochemical Profiling Isolation->Profiling Pure Compound

Workflow for the synthesis, isolation, and profiling of 1-isopropylbenzotriazole.

Step 1: N-Alkylation Reaction

  • Procedure: React benzotriazole (1.0 eq) with isopropyl bromide (1.2 eq) in N,N-dimethylformamide (DMF) using potassium carbonate ( K2​CO3​ , 1.5 eq) as a base at 60 °C for 12 hours.

  • Causality: Benzotriazole is a weak acid; K2​CO3​ is sufficiently basic to deprotonate the triazole ring, forming an ambient anion. DMF is selected as a polar aprotic solvent because it solvates the potassium cation effectively, leaving the benzotriazole anion highly nucleophilic and minimizing transition-state energy for the SN​2 displacement of the bromide.

  • Validation Checkpoint: TLC monitoring (Hexane:EtOAc 7:3) must reveal the complete consumption of the starting material and the appearance of two distinct spots (the N1 and N2 regioisomers).

Step 2: Regioisomer Separation via Preparative HPLC

  • Procedure: Subject the crude mixture to reverse-phase preparative HPLC utilizing a C18 column with a water/acetonitrile gradient.

  • Causality: Direct alkylation invariably yields a mixture of 1-isopropyl and 2-isopropylbenzotriazole due to the resonance stabilization of the intermediate anion. The asymmetric 1-isomer exhibits a higher dipole moment and distinct lipophilicity compared to the symmetric 2-isomer, allowing the C18 stationary phase to resolve them via differential hydrophobic interactions.

  • Validation Checkpoint: Perform 1H -NMR spectroscopy on the isolated fractions. The successful isolation of the 1-isopropyl derivative is confirmed by an asymmetric splitting pattern in the aromatic region (C4-H to C7-H), whereas the 2-isopropyl isomer will display a highly symmetric aromatic signal.

Physicochemical Characterization (LogP and pKa)

Step 1: Potentiometric Titration for pKa Determination

  • Procedure: Dissolve the isolated 1-isopropylbenzotriazole derivative in a Methanol/Water co-solvent system (varying from 20% to 60% MeOH). Titrate with standardized 0.1 M HCl and 0.1 M NaOH.

  • Causality: Given the weak basicity of the benzotriazole core, standard aqueous titration suffers from poor inflection points and solubility issues. The co-solvent system enhances the solubility of the lipophilic 1-isopropyl derivative, while the Yasuda-Shedlovsky extrapolation method allows for the accurate mathematical determination of the aqueous pKa.

  • Validation Checkpoint: The first derivative of the titration curve must show a sharp, singular peak corresponding to the protonation/deprotonation event. A lack of a sharp peak indicates incomplete dissolution or sensor fouling.

Step 2: Shake-Flask Method for Partition Coefficient (LogP)

  • Procedure: Partition the compound between mutually saturated n-octanol and aqueous buffer (pH 7.4) in a thermostated shaker at 25 °C for 24 hours.

  • Causality: The partition coefficient between n-octanol and water is the gold standard for modeling a compound's ability to cross lipid bilayers (e.g., the blood-brain barrier). The 24-hour duration ensures absolute thermodynamic equilibrium between the phases.

  • Validation Checkpoint: Utilize UV-Vis spectroscopy to quantify the concentration in both the aqueous and organic phases at ~275 nm. The mass balance (total calculated mass in both phases) must equal 100 ± 2% of the initial compound added; deviations indicate emulsion formation, precipitation, or degradation.

References

  • Title: Investigating the Antimicrobial Activity of Derivatives of Benzotriazole Source: Journal for Research in Applied Sciences and Biotechnology URL
  • Title: Study of the Orientation of Lithiation of 1- and 2-Alkylbenzotriazoles Source: American Chemical Society URL
  • Title: Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole Source: ChemicalBook URL
  • Title: 1-Alkyl-benzotriazole-5-carboxylic Acids Are Highly Selective Agonists of the Human Orphan G-Protein-Coupled Receptor GPR109b Source: Journal of Medicinal Chemistry URL

Sources

Methodological & Application

Application Notes and Protocols for 1-Isopropylbenzotriazole Transition Metal Complexes in Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the potential catalytic applications of transition metal complexes featuring 1-isopropylbenzotriazole (iPrBT) as a ligand. While direct catalytic applications of iPrBT complexes are an emerging area of research, this guide extrapolates from the well-established catalytic activity of parent benzotriazole and other N-substituted derivatives to propose detailed protocols for key organic transformations. We will delve into the synthesis of the iPrBT ligand and its transition metal complexes, followed by in-depth application notes for palladium-catalyzed Mizoroki-Heck reactions and copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The critical role of the N-isopropyl substituent in modulating the steric and electronic properties of the catalytic center will be discussed, providing a rationale for its potential advantages in tuning reactivity and selectivity. All protocols are designed to be self-validating, and key mechanistic concepts are supported by authoritative references.

Introduction: 1-Isopropylbenzotriazole as a Modulatable Ligand

Benzotriazole and its derivatives have emerged as a versatile class of N-heterocyclic ligands in transition metal catalysis. Their thermal stability, cost-effectiveness, and the ability of the triazole moiety to coordinate to metal centers make them attractive alternatives to more conventional ligand systems.[1] The N1-substituent on the benzotriazole ring offers a convenient handle to fine-tune the steric and electronic environment of the metal catalyst, thereby influencing its activity, selectivity, and stability.[2][3][4]

The 1-isopropyl group in 1-isopropylbenzotriazole (iPrBT) is of particular interest. Sterically, the branched isopropyl group can create a more defined coordination sphere around the metal center compared to a linear alkyl chain, which can be beneficial for controlling selectivity.[5] Electronically, as an alkyl group, it is weakly electron-donating, which can increase the electron density on the metal center, potentially enhancing its catalytic activity in certain reactions.[3]

This guide will first outline the synthesis of the iPrBT ligand and its subsequent complexation with palladium and copper, two of the most versatile transition metals in catalysis. We will then provide detailed protocols for two potential catalytic applications: the Mizoroki-Heck reaction and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Synthesis of 1-Isopropylbenzotriazole (iPrBT) and its Transition Metal Complexes

The initial step in exploring the catalytic potential of iPrBT complexes is the synthesis of the ligand itself and its subsequent coordination to the desired transition metal.

Synthesis of 1-Isopropyl-1H-benzotriazole (iPrBT)

The synthesis of N-alkylated benzotriazoles is typically achieved through the alkylation of the parent benzotriazole. The following is a general protocol for the synthesis of 1-isopropyl-1H-benzotriazole.

Protocol 2.1: Synthesis of 1-Isopropyl-1H-benzotriazole

  • Materials: 1H-Benzotriazole, 2-bromopropane (or isopropyl iodide), potassium carbonate (K₂CO₃), acetonitrile (anhydrous).

  • Procedure:

    • To a stirred solution of 1H-benzotriazole (1.0 eq.) in anhydrous acetonitrile, add potassium carbonate (1.5 eq.).

    • Add 2-bromopropane (1.2 eq.) to the suspension.

    • Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-isopropyl-1H-benzotriazole as the major product, along with the 2-isopropyl isomer. The isomers can be separated and characterized by NMR spectroscopy.

Synthesis of a Palladium(II)-iPrBT Complex

Palladium(II) complexes of N-donor ligands are often pre-catalysts for cross-coupling reactions.

Protocol 2.2: Synthesis of Dichlorobis(1-isopropyl-1H-benzotriazole)palladium(II)

  • Materials: 1-Isopropyl-1H-benzotriazole (iPrBT), palladium(II) chloride (PdCl₂), acetonitrile (anhydrous).

  • Procedure:

    • Dissolve palladium(II) chloride (1.0 eq.) in anhydrous acetonitrile with gentle heating to form a solution of [PdCl₂(NCCH₃)₂].

    • To this solution, add a solution of 1-isopropyl-1H-benzotriazole (2.1 eq.) in anhydrous acetonitrile dropwise with stirring.

    • Stir the reaction mixture at room temperature for 4-6 hours, during which a precipitate may form.

    • If a precipitate forms, collect it by filtration, wash with cold acetonitrile and diethyl ether, and dry under vacuum.

    • If no precipitate forms, reduce the volume of the solvent under reduced pressure and add diethyl ether to induce precipitation. Collect the solid as described above.

    • The resulting complex, [PdCl₂(iPrBT)₂], can be characterized by elemental analysis, FT-IR, and NMR spectroscopy.

Synthesis of a Copper(I)-iPrBT Complex

Copper(I) complexes are central to CuAAC reactions.

Protocol 2.3: Synthesis of a Copper(I)-iPrBT Complex

  • Materials: 1-Isopropyl-1H-benzotriazole (iPrBT), copper(I) iodide (CuI), acetonitrile (anhydrous).

  • Procedure:

    • In a glovebox or under an inert atmosphere, suspend copper(I) iodide (1.0 eq.) in anhydrous, degassed acetonitrile.

    • Add a solution of 1-isopropyl-1H-benzotriazole (1.1 eq.) in anhydrous, degassed acetonitrile to the suspension.

    • Stir the mixture at room temperature for 2-4 hours. The formation of the complex can be monitored by changes in the solubility of the copper salt.

    • The resulting complex can be used in situ for catalytic reactions or isolated by filtration and drying under vacuum if it precipitates.

Application Note 1: Palladium-Catalyzed Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[6][7] Palladium complexes with N-donor ligands have shown significant activity in this transformation.[8][9]

Rationale for the Use of iPrBT-Palladium Complexes

The N-isopropyl group on the benzotriazole ligand can influence the outcome of the Heck reaction in several ways:

  • Stability: The steric bulk of the isopropyl group can protect the palladium center from decomposition pathways, potentially leading to a more robust catalyst.

  • Activity: The electron-donating nature of the isopropyl group can increase the electron density at the palladium center, which may facilitate the rate-determining oxidative addition step.

  • Selectivity: The defined steric environment created by the isopropyl groups can influence the regioselectivity and stereoselectivity of the reaction.

Mizoroki_Heck_Cycle

Exemplary Protocol for Mizoroki-Heck Reaction

Protocol 3.1: Heck Coupling of an Aryl Bromide with an Alkene

  • Materials: Aryl bromide (e.g., 4-bromoacetophenone), alkene (e.g., styrene), [PdCl₂(iPrBT)₂] (or generated in situ from Pd(OAc)₂ and iPrBT), a base (e.g., triethylamine or potassium carbonate), a solvent (e.g., DMF or acetonitrile).

  • Procedure:

    • To a reaction vessel, add the aryl bromide (1.0 mmol), the alkene (1.2 mmol), the base (1.5 mmol), and the palladium catalyst (0.01-1 mol%).

    • Add the solvent (5 mL) and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.

    • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

EntryAryl HalideAlkeneCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenoneStyrene1K₂CO₃DMF10012Expected >80%
2Iodobenzenen-Butyl acrylate0.5Et₃NAcetonitrile808Expected >90%
34-BromotolueneStyrene1K₂CO₃DMF11018Expected >75%
Table 1: Expected outcomes for the Mizoroki-Heck reaction using a hypothetical iPrBT-palladium catalyst, based on similar systems.

Application Note 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC "click" reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[10][11] The ligand plays a crucial role in stabilizing the catalytically active copper(I) species and accelerating the reaction.[12][13]

Rationale for the Use of iPrBT-Copper Complexes

N-donor ligands are known to accelerate the CuAAC reaction. The iPrBT ligand could offer:

  • Enhanced Solubility: The isopropyl group can improve the solubility of the copper catalyst in organic solvents.

  • Protection against Oxidation: The ligand can stabilize the Cu(I) oxidation state, which is essential for catalytic activity.

  • Accelerated Catalysis: Coordination of the iPrBT to the copper center can facilitate the key steps of the catalytic cycle.

CuAAC_Cycle

Exemplary Protocol for CuAAC Reaction

Protocol 4.1: Synthesis of a 1,4-Disubstituted 1,2,3-Triazole

  • Materials: An alkyne (e.g., phenylacetylene), an azide (e.g., benzyl azide), a copper(I) source (e.g., CuI), 1-isopropyl-1H-benzotriazole (iPrBT), a solvent (e.g., THF, t-BuOH/H₂O).

  • Procedure:

    • In a reaction vial, dissolve the alkyne (1.0 mmol) and the azide (1.0 mmol) in the chosen solvent (5 mL).

    • In a separate vial, prepare the catalyst by dissolving CuI (1-5 mol%) and iPrBT (1-5 mol%) in a small amount of the solvent.

    • Add the catalyst solution to the solution of the alkyne and azide.

    • If using a Cu(II) precatalyst like CuSO₄, add a reducing agent such as sodium ascorbate (10 mol%).

    • Stir the reaction mixture at room temperature for 1-12 hours, monitoring by TLC.

    • Upon completion, the reaction mixture can be worked up by dilution with water and extraction with an organic solvent.

    • The organic layer is then dried and concentrated, and the product is purified by crystallization or column chromatography.

EntryAlkyneAzideCatalyst SystemSolventTime (h)Yield (%)
1PhenylacetyleneBenzyl azideCuI / iPrBT (5 mol%)THF4Expected >95%
21-Ethynylcyclohexene1-Azido-4-nitrobenzeneCuSO₄ / Na-Asc / iPrBT (2 mol%)t-BuOH/H₂O6Expected >90%
3Propargyl alcoholEthyl 2-azidoacetateCuI / iPrBT (5 mol%)THF2Expected >98%
Table 2: Expected outcomes for the CuAAC reaction using a hypothetical iPrBT-copper catalyst, based on similar systems.

Concluding Remarks and Future Outlook

The use of 1-isopropylbenzotriazole as a ligand in transition metal catalysis represents a promising yet underexplored area. The protocols and application notes provided herein are based on sound chemical principles and the established reactivity of related benzotriazole-based catalytic systems. The steric and electronic properties of the isopropyl group are expected to impart unique characteristics to the resulting metal complexes, potentially leading to enhanced catalytic performance.

Researchers and drug development professionals are encouraged to utilize these protocols as a starting point for their investigations. Further optimization of reaction conditions and a broader exploration of substrates will be necessary to fully elucidate the catalytic potential of 1-isopropylbenzotriazole transition metal complexes. Future work could also explore the application of these complexes in other important transformations such as Suzuki-Miyaura coupling, C-H activation, and asymmetric catalysis.

References

  • Vesga-Hernández, C., et al. (2019).
  • Di Mola, A., et al. (2019).
  • Sharma, A., & Kumar, A. (2022). An expeditious and clean synthesis of novel benzotriazole-triazole conjugates via Copper-catalyzed Azide-Alkyne cycloaddition cl. Indian Academy of Sciences.
  • Enders, D., et al. (2007). Steric and Electronic Effects in the Dimerization of Wanzlick Carbenes: The Alkyl Effect.
  • Dixit, P. P., et al. (2019). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. PMC.
  • Iyer, S., & Garg, P. (2017). Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. Comptes Rendus de l'Académie des Sciences.
  • Wang, Q., et al. (2016). Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. PMC.
  • Wang, Z., et al. (2021). Palladium-Catalyzed Asymmetric Tandem Denitrogenative Heck/Tsuji–Trost of Benzotriazoles with 1,3-Dienes. Journal of the American Chemical Society.
  • Reddy, V. R., & Kumar, A. (2021). Harnessing benzotriazole as a sustainable ligand in metal-catalyzed coupling reactions.
  • Reddy, B. M., et al. (2013). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC.
  • Sharma, A., & Kumar, A. (2022). An expeditious and clean synthesis of novel benzotriazole-triazole conjugates via Copper-catalyzed Azide-Alkyne cycloaddition click protocol (CuAAC).
  • García-O, D., et al. (2021). Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. PMC.
  • Kumar, M., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals.
  • Straub, B. F. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journals.
  • Falivene, L., Poater, A., & Cavallo, L. (2014). Tuning and Quantifying Steric and Electronic Effects of N-Heterocyclic Carbenes. KAUST Repository.
  • Rodionov, V. O., et al. (2007). Benzimidazole and Related Ligands for Cu-Catalyzed Azide−Alkyne Cycloaddition. Journal of the American Chemical Society.
  • O'Reilly, R. J., et al. (2021). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. MDPI.
  • Danne, N., & Garg, N. K. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. MDPI.
  • Kinzel, T., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.

Sources

in vitro biological activity assays for 1-isopropyl-1H-benzo[d][1,2,3]triazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the In Vitro Biological Evaluation of 1-isopropyl-1H-benzo[d][1][2][3]triazole

Authored by a Senior Application Scientist

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro biological activities of the novel compound, 1-isopropyl-1H-benzo[d][1][2][3]triazole. Given the limited specific literature on this particular derivative, this guide establishes a logical, tiered screening cascade based on the well-documented activities of the broader benzotriazole and triazole chemical classes.[4][5][6][7][8] The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices to ensure robust and reproducible data generation.

Introduction and Strategic Rationale

1-isopropyl-1H-benzo[d][1][2][3]triazole is a heterocyclic compound belonging to the benzotriazole family. This chemical scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including antimicrobial, antiviral, anticancer, and enzyme inhibitory activities.[7][8][9][10][11] The primary objective of this guide is to propose a systematic in vitro evaluation strategy to elucidate the potential therapeutic value of this specific isopropyl-substituted derivative.

Our approach begins with foundational cytotoxicity screening to establish the compound's cellular tolerance, a critical prerequisite for all subsequent bioassays.[12][13] Following this, we will explore potential antimicrobial and enzyme inhibition activities, which are hallmark properties of the triazole class.[4][5][6][14]

Preliminary Compound Handling and Safety

Before commencing any experimental work, it is imperative to handle 1-isopropyl-1H-benzo[d][1][2][3]triazole with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles (EN 166 standard), and a lab coat.[15]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or fumes.[15][16]

  • Storage: Store the compound in a tightly sealed, original container, potentially at -20°C as recommended for some derivatives, away from heat and ignition sources.[16][17]

  • Disposal: Dispose of waste according to institutional and local environmental regulations.

  • Solubility: Determine the compound's solubility in common laboratory solvents (e.g., DMSO, ethanol, water). For cell-based assays, DMSO is a common choice for initial stock solutions. Ensure the final concentration of the solvent in the assay medium is non-toxic to the cells (typically ≤0.5%).

Experimental Screening Cascade

A tiered workflow ensures a cost-effective and logical progression from broad screening to more specific mechanistic studies.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Targeted Activity Assays cluster_2 Tier 3: Quantitative & Mechanistic Studies a Cytotoxicity Profiling (MTT Assay) b Determine IC₅₀ Value a->b Establishes Concentration Range c Antimicrobial Screening (Agar Diffusion) b->c Proceed if not overtly cytotoxic d Enzyme Inhibition (Spectrophotometric Assay) b->d Proceed if not overtly cytotoxic g Mechanism of Action (e.g., Apoptosis Assay) b->g Investigate cell death mechanism e MIC Determination (Broth Microdilution) c->e If activity observed f Enzyme Kinetics (Vmax, Km) d->f If inhibition observed

Caption: A logical workflow for the in vitro biological evaluation of a novel compound.

Tier 1: Cytotoxicity Profiling (MTT Assay)

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro toxicology.[13][18] It measures the metabolic activity of cells, which is an indicator of cell viability.[19][20] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[13] The amount of formazan produced is directly proportional to the number of living cells.[1] This assay is crucial for determining the concentration range of the compound that is non-lethal to cells, allowing for the design of subsequent, more specific biological assays.[12]

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • Selected mammalian cell line (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, or a non-cancerous line like HEK293).[18]

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • 1-isopropyl-1H-benzo[d][1][2][3]triazole (test compound).

  • MTT solution (5 mg/mL in sterile PBS).[1]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO).[20]

  • Sterile 96-well flat-bottom plates.

  • Multi-channel pipette.

  • Microplate reader (absorbance at 570 nm).

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare a concentrated stock solution of the test compound in DMSO.

    • Perform serial dilutions in culture medium to create a range of desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions.

    • Controls are critical: Include wells with "untreated" cells (medium only) and "vehicle control" cells (medium with the highest concentration of DMSO used).

  • Incubation:

    • Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[13]

  • MTT Addition:

    • After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[2][21]

    • Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.[2][20]

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[2]

Data Analysis and Presentation
  • Calculate Percent Viability:

    • % Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_VehicleControl - Absorbance_Blank)] * 100

  • Determine IC₅₀:

    • Plot % Viability against the logarithm of the compound concentration.

    • Use non-linear regression (dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell viability.

Concentration (µM)Mean Absorbance (570 nm)Std. Deviation% Cell Viability
Vehicle Control (0)1.2540.08100.0
0.11.2310.0798.2
11.1980.0695.5
100.8760.0569.8
500.4530.0436.1
1000.1230.039.8
Positive Control0.0980.027.8

Table 1: Example data presentation for an MTT cytotoxicity assay.

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Tier 2: Antimicrobial Screening (Agar Well Diffusion)

Scientific Rationale: Heterocyclic compounds, including benzotriazoles, are widely recognized for their antimicrobial properties.[6][7][22][23] The agar well diffusion method is a straightforward and widely used preliminary assay to screen for antibacterial or antifungal activity.[24] It relies on the diffusion of the test compound from a well through a solidified agar medium that has been seeded with a lawn of a specific microorganism.[24][25] If the compound is active, it will inhibit microbial growth, creating a clear "zone of inhibition" around the well.[25] The diameter of this zone provides a qualitative or semi-quantitative measure of the compound's potency.

Detailed Protocol: Agar Well Diffusion Assay

Materials:

  • Bacterial strains (e.g., Gram-positive Staphylococcus aureus, Gram-negative Escherichia coli).[23][26][27]

  • Fungal strains (e.g., Candida albicans).[22][28]

  • Appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Sterile petri dishes.

  • Sterile cotton swabs.

  • Sterile cork borer (6-8 mm diameter).

  • Positive controls (e.g., Streptomycin or Ciprofloxacin for bacteria, Fluconazole for fungi).[22]

  • Negative control (solvent/vehicle, e.g., DMSO).

Procedure:

  • Prepare Inoculum:

    • Inoculate a single colony of the test microorganism into a sterile broth and incubate until it reaches a defined turbidity (e.g., 0.5 McFarland standard).

  • Inoculate Plates:

    • Dip a sterile cotton swab into the microbial suspension, removing excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of the agar plate to create a uniform lawn of bacteria.[3][25]

  • Create Wells:

    • Allow the plate to dry for 5-10 minutes.

    • Use a sterile cork borer to punch uniform wells into the agar.[24]

  • Add Compound:

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution (at a pre-determined, non-cytotoxic concentration) into a well.

    • Add the positive and negative controls to separate wells on the same plate.

  • Incubation:

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 25-30°C for 48 hours for fungi).

  • Data Acquisition:

    • After incubation, measure the diameter of the zone of inhibition (in millimeters) for each well.

Data Analysis and Presentation

The results are typically presented as the mean diameter of the inhibition zone. This assay identifies whether the compound has activity and allows for a relative comparison against a standard antibiotic.

Test CompoundConcentrationZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
Compound X100 µg/mL14 ± 10
Ciprofloxacin (Positive Control)10 µg/mL25 ± 222 ± 1
DMSO (Negative Control)N/A00

Table 2: Example data presentation for an agar well diffusion assay.

Tier 2: Enzyme Inhibition Screening

Scientific Rationale: Triazole derivatives are known to be effective enzyme inhibitors, targeting a wide range of enzymes.[4][5][14] A general spectrophotometric assay provides a versatile platform to screen for such activity. The principle is to monitor the enzyme-catalyzed conversion of a substrate to a product that has a distinct absorbance at a specific wavelength.[29] An inhibitor will decrease the rate of this reaction.[30] This initial screening can be performed at a single high concentration of the test compound to identify potential hits for further investigation.

Detailed Protocol: General Spectrophotometric Enzyme Inhibition Assay

Materials:

  • Target enzyme (e.g., α-glucosidase, acetylcholinesterase).[14][31]

  • Substrate (specific to the enzyme, e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase).

  • Assay buffer (optimal pH and ionic strength for the enzyme).

  • Test compound and a known inhibitor (positive control).

  • 96-well UV-transparent plate or cuvettes.

  • Spectrophotometer or microplate reader capable of kinetic measurements.[32]

Procedure:

  • Assay Setup:

    • In each well of the plate, add the assay buffer.

    • Add the test compound at a fixed concentration (e.g., 50 µM). Include wells for a positive control inhibitor and a negative (vehicle) control.

    • Add the enzyme solution to all wells except the blank.

  • Pre-incubation:

    • Incubate the plate for 10-15 minutes at the enzyme's optimal temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[5]

  • Initiate Reaction:

    • Start the reaction by adding the substrate to all wells simultaneously using a multi-channel pipette.[5]

  • Kinetic Measurement:

    • Immediately place the plate in the reader and measure the change in absorbance over time (e.g., every 30 seconds for 10-15 minutes) at the wavelength where the product absorbs light.[33]

  • Data Analysis:

    • Calculate the initial reaction rate (velocity, V₀) for each well by determining the slope of the linear portion of the absorbance vs. time plot.[30]

    • Calculate the percent inhibition: % Inhibition = [1 - (Rate_with_Inhibitor / Rate_without_Inhibitor)] * 100

Data Presentation and Next Steps

Compounds showing significant inhibition (e.g., >50%) in this primary screen should be advanced to Tier 3 for detailed kinetic analysis to determine the IC₅₀ value and the mechanism of inhibition (e.g., competitive, non-competitive).

CompoundConcentration (µM)Reaction Rate (ΔAbs/min)% Inhibition
Vehicle ControlN/A0.0520
Compound X500.01865.4
Positive Control100.00492.3

Table 3: Example data from a primary enzyme inhibition screen.

G cluster_0 No Inhibitor cluster_1 With Inhibitor S Substrate ES Enzyme-Substrate Complex S->ES E Enzyme E->ES ES->E k_cat P Product ES->P k_cat S2 Substrate E2 Enzyme EI Enzyme-Inhibitor Complex (Inactive) E2->EI I Inhibitor I->EI

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Regioselectivity in Benzotriazole N-Isopropylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic functionalization. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and control the notoriously difficult regioselectivity of benzotriazole (BtH) N-isopropylation.

Benzotriazole exists in a dynamic tautomeric equilibrium. While standard alkylations (like methylation) typically favor the N1 position, the introduction of the bulky isopropyl group fundamentally alters the reaction's energy landscape, often resulting in frustrating, inseparable mixtures. This guide provides the mechanistic causality, quantitative benchmarks, and self-validating protocols required to master this transformation.

Part 1: Condition Matrix & Quantitative Benchmarks

To effectively troubleshoot, you must first understand how your chosen reaction environment dictates the N1:N2 ratio. The table below synthesizes the expected outcomes based on the mechanistic driver.

StrategyBase / CatalystSolventTemp (°C)Typical N1:N2 RatioMechanistic Driver
Standard Alkylation K₂CO₃DMF25~ 70:30Mild Kinetic Control[1]
Strong Base Alkylation NaHTHF0 to 25> 85:15Strict Kinetic Control[1]
Thermodynamic Shift Cs₂CO₃Toluene110~ 40:60Steric Relief / Equilibration
Solvent-Free (MW) K₂CO₃ / TBABNone90~ 60:40Phase-Transfer / Thermal[2]
Rh-Catalyzed Coupling Rh / DPEphosDioxane80< 1:99Ligand-Directed N2 Addition[3]
Ir-Porphyrin Catalysis Ir(BCFP)ClDCM401:99Metalloporphyrin Coordination[4]
Part 2: Mechanistic Flowchart

The divergence between N1 and N2 products is dictated by the competition between kinetic nucleophilicity, steric strain, and catalytic direction.

G BtH 1H-Benzotriazole (Tautomeric Mixture) Anion Benzotriazolide Anion (Delocalized) BtH->Anion Base (Deprotonation) Catalytic Transition Metal Catalysis (Ir-Porphyrin / Rh-DPEphos) BtH->Catalytic Direct N-H Activation Kinetic Kinetic Control (NaH, DMF, 0°C) Anion->Kinetic Fast Alkylation Thermo Thermodynamic Control (High Temp, Toluene) Anion->Thermo Equilibration N1 N1-Isopropylbenzotriazole (Major Kinetic Product) Kinetic->N1 Steric Clash Tolerated N2 N2-Isopropylbenzotriazole (Major Thermo/Catalytic Product) Kinetic->N2 Minor Thermo->N1 Minor Thermo->N2 Steric Relief Catalytic->N2 Exclusive (>95%)

Mechanistic divergence in benzotriazole isopropylation leading to N1 vs N2 isomers.

Part 3: Troubleshooting FAQs

Q: Why does isopropylation yield a much messier N1/N2 mixture compared to standard methylation? A: The root cause is steric hindrance. Methylation is kinetically rapid, and the small methyl group easily tolerates the peri-interaction with the C7-H of the benzotriazole core, strongly favoring the N1 isomer. However, the branched nature of the isopropyl group creates a severe steric clash at the N1 position. This raises the activation energy for N1-alkylation, allowing the thermodynamically more stable N2-isomer (which points away from the benzene ring, avoiding the C7-H clash) to competitively form[1].

Q: How can I definitively differentiate my N1 and N2 isomers at the bench without X-ray crystallography? A: You can self-validate your products using two distinct physical properties:

  • TLC Polarity: The N1-isomer has a significantly higher dipole moment due to the asymmetric distribution of electron density across the triazole ring. Consequently, the N1-isomer will stick to normal-phase silica gel and elute slower (lower Rf) than the less polar N2-isomer.

  • ¹H NMR Symmetry: The N2-isopropyl isomer possesses a C2v​ axis of symmetry. Its four aromatic protons will appear as a symmetrical AA'BB' spin system (two distinct multiplets, integrating to 2H each). The N1-isomer is asymmetric, yielding an ABCD spin system (four distinct 1H multiplets).

Q: I need the N1-isopropyl isomer exclusively. How do I suppress N2 formation? A: You must enforce strict kinetic control. Use a strong, irreversible base like Sodium Hydride (NaH) in a polar aprotic solvent (DMF or THF) at low temperatures (0 °C). This rapidly and fully generates the highly nucleophilic benzotriazolide anion, trapping it at the electronically favored N1 position before thermodynamic equilibration can occur[1].

Q: I require pure N2-isopropyl benzotriazole. Traditional basic conditions always give me a mixture. What is the definitive solution? A: Traditional SN​2 basic alkylation is fundamentally flawed for pure N2 selectivity. To achieve >95% N2-isopropylation, you must pivot to transition-metal catalysis. Using Rhodium catalysts with bulky diphosphine ligands (like DPEphos)[3] or Iridium-metalloporphyrin complexes[4] changes the mechanism entirely. The metal coordinates to the more basic N1/N3 nitrogens, physically blocking them and directing the electrophilic isopropyl source exclusively to the N2 position via electrostatic stabilization[3][4].

Part 4: Validated Experimental Protocols
Protocol A: Kinetically Controlled N1-Isopropylation (NaH / DMF)

Use this protocol when the N1-isomer is your target. This method relies on irreversible deprotonation to prevent thermodynamic equilibration.

  • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Add 1H-benzotriazole (1.0 equiv) and dissolve in anhydrous DMF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in small portions.

    • Self-Validation Checkpoint: Observe the evolution of H₂ gas. Wait 30 minutes until bubbling ceases, confirming complete formation of the benzotriazolide anion.

  • Alkylation: Dropwise add 2-bromopropane (isopropyl bromide, 1.5 equiv). Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature over 4 hours.

  • Quench & Extraction: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove residual DMF.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

    • Self-Validation Checkpoint: The N2-isomer will elute first. Collect the slower-eluting major band for the N1-isomer.

Protocol B: Catalytically Directed N2-Isopropylation (Ir-Porphyrin Catalysis)

Use this protocol when the N2-isomer is your target. This method bypasses steric limitations via precise metalloporphyrin coordination[4]. Note: This utilizes an isopropyl diazo compound as the alkylating agent.

  • Reaction Setup: In a dry Schlenk tube, combine 1H-benzotriazole (1.0 equiv) and the Ir(BCFP)Cl metalloporphyrin catalyst (1.0 mol%) in anhydrous Dichloromethane (DCM, 0.1 M).

  • Coupling: Add isopropyl α-diazoacetate (1.5 equiv) to the mixture.

  • Thermal Activation: Seal the tube and heat to 40 °C for 8 hours.

    • Self-Validation Checkpoint: Monitor via TLC. The reaction is highly selective; you should observe near-exclusive formation of the faster-eluting N2-spot with minimal baseline (N1) material.

  • Purification: Cool to room temperature, concentrate under reduced pressure, and pass through a short silica plug to remove the Ir-catalyst. Purify via column chromatography to isolate the pure N2-isopropyl derivative. Verify symmetry via ¹H NMR (AA'BB' aromatic pattern).

References
  • Benchchem. N-Alkylation of 7-Chloro-1H-benzo[d]triazole: Application Notes and Generalized Protocols. Benchchem.
  • ACS Publications. Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Inorganic Chemistry.
  • National Institutes of Health (PMC).
  • ResearchGate. Highly Regioselective N-Alkylation of Benzotriazole under Solvent-Free Conditions.

Sources

reducing N2-alkyl byproducts in 1-isopropyl-1H-benzo[d][1,2,3]triazole synthesis

Technical Support Center: Synthesis of 1-isopropyl-1H-benzo[d][1][2][3]triazole

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-isopropyl-1H-benzo[d][1][2][3]triazole. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges during their experiments, with a specific focus on minimizing the formation of the undesired N2-alkyl byproduct.

Troubleshooting Guide: Minimizing N2-Alkyl Byproduct Formation

The N-alkylation of benzotriazole often yields a mixture of N1- and N2-substituted isomers.[1] The desired 1-isopropyl-1H-benzo[d][1][2][3]triazole is the N1-isomer. The formation of the N2-isopropyl-2H-benzo[d][1][2][3]triazole byproduct can complicate purification and reduce the overall yield of the target compound. This guide addresses specific issues you might encounter and provides actionable solutions.

Issue 1: My reaction is producing a significant amount of the N2-isopropyl byproduct. How can I improve the regioselectivity for the N1-isomer?

Answer:

The ratio of N1 to N2 isomers is influenced by several factors, including the choice of base, solvent, and reaction temperature. Steric hindrance also plays a crucial role in directing the alkylation to the N1 position.

Underlying Principles:

  • Steric Hindrance: The N1 position is generally more sterically accessible than the N2 position. Larger alkylating agents, like an isopropyl group, will preferentially attack the N1 nitrogen. However, reaction conditions can influence this selectivity.

  • Solvent Effects: The polarity of the solvent can affect the tautomeric equilibrium of benzotriazole and the solvation of the benzotriazolide anion, thereby influencing the N1/N2 ratio.

  • Base Strength and Type: The choice of base affects the concentration and nature of the benzotriazolide anion, which in turn can impact the regioselectivity of the alkylation.

Troubleshooting Steps & Protocols:

  • Optimize the Base and Solvent System:

    • Phase-Transfer Catalysis (PTC): This is a highly effective method for improving N1 selectivity. PTC facilitates the transfer of the benzotriazolide anion from an aqueous or solid phase to an organic phase where the alkylating agent is present.[4][5]

      • Protocol:

        • Combine benzotriazole, an inorganic base like potassium carbonate (K2CO3) or sodium hydroxide (NaOH), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) in a suitable solvent system (e.g., toluene/water).[3][4][6]

        • Add isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) dropwise at a controlled temperature.

        • Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Solvent Selection:

    • Non-polar or less polar aprotic solvents often favor N1-alkylation. Solvents like toluene, benzene, or chloroform can be effective.[3][7]

    • Avoid highly polar aprotic solvents like DMF and DMSO, as they can sometimes lead to an increase in the N2 isomer.[3]

  • Temperature Control:

    • Lowering the reaction temperature can sometimes enhance the kinetic control of the reaction, favoring the formation of the sterically less hindered N1-isomer.

Data Summary: Impact of Reaction Conditions on N1/N2 Selectivity

MethodBaseSolventCatalystN1/N2 RatioReference
ConventionalNaOHDMFNone53:47[8]
Ionic Liquid[Bmim]OHSolvent-free[Bmim]OH68:32[9]
MicrowaveK2CO3/SiO2Solvent-freeTBABHighly regioselective for N1[6]
Issue 2: I've tried optimizing the reaction conditions, but I'm still getting a mixture of isomers. What are the best methods for separating the N1- and N2-isopropyl-benzotriazoles?

Answer:

Separating the N1 and N2 isomers can be challenging due to their similar physical properties. However, column chromatography is the most common and effective method.

Troubleshooting Steps & Protocols:

  • Flash Column Chromatography:

    • Stationary Phase: Silica gel (60-120 or 230-400 mesh) is typically used.

    • Mobile Phase: A non-polar/polar solvent gradient is effective. Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding ethyl acetate or dichloromethane.[2][10][11]

      • Example Protocol:

        • Load the crude product onto a silica gel column.

        • Begin elution with 100% petroleum ether.

        • Gradually increase the concentration of ethyl acetate (e.g., from 1% to 10%) to elute the two isomers. The N1 isomer is generally less polar and will elute first.

        • Monitor the fractions by TLC to identify and collect the pure isomers.

  • Recrystallization:

    • In some cases, if one isomer is significantly more abundant, recrystallization can be used for purification.[12]

    • A suitable solvent system (e.g., benzene, water, or a mixture of solvents) should be chosen where the desired isomer has lower solubility at a colder temperature.[12]

Issue 3: Are there alternative synthetic strategies that can provide higher N1-selectivity from the start?

Answer:

Yes, several methods have been developed to achieve highly regioselective N1-alkylation of benzotriazole.

Alternative Synthetic Approaches:

  • Mitsunobu Reaction: This reaction involves the use of triphenylphosphine (PPh3) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) to couple an alcohol (isopropanol) with benzotriazole. This method often provides good yields of the N1-alkylated product.[3]

  • Catalytic Methods:

    • Copper-Catalyzed Reactions: Copper catalysts have been shown to promote highly selective N1-alkylation of benzotriazoles.[1]

    • Borane-Catalyzed Reactions: The use of boranes as catalysts with diazoalkanes can lead to the selective synthesis of N1-alkylated products under mild conditions.[13]

Diagram: Factors Influencing N1 vs. N2 Alkylation

Gcluster_factorsReaction Parameterscluster_outcomesProductsBaseBaseN1-Isomer (Desired)N1-Isomer (Desired)Base->N1-Isomer (Desired)e.g., K2CO3N2-Isomer (Byproduct)N2-Isomer (Byproduct)Base->N2-Isomer (Byproduct)e.g., Stronger bases in polar solventsSolventSolventSolvent->N1-Isomer (Desired)Non-polar (Toluene)Solvent->N2-Isomer (Byproduct)Polar aprotic (DMF)TemperatureTemperatureTemperature->N1-Isomer (Desired)Lower Temp.CatalystCatalystCatalyst->N1-Isomer (Desired)PTC, Cu, BoranesSteric HindranceSteric HindranceSteric Hindrance->N1-Isomer (Desired)Favors N1

Caption: Key factors influencing the regioselectivity of benzotriazole alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-alkylation of benzotriazole?

A1: The N-alkylation of benzotriazole proceeds via a nucleophilic substitution reaction. First, a base removes the acidic proton from the N-H of the triazole ring to form the benzotriazolide anion. This anion is a bidentate nucleophile with electron density on both the N1 and N2 atoms. The anion then attacks the electrophilic carbon of the alkylating agent (e.g., isopropyl halide) to form the N-alkylated products. The regioselectivity is determined by the relative nucleophilicity of the N1 and N2 atoms, which is influenced by the reaction conditions.

Diagram: General Mechanism of Benzotriazole Alkylation

GBenzotriazoleBenzotriazoleBenzotriazolide AnionBenzotriazolide AnionBenzotriazole->Benzotriazolide Anion + Base - HBN1-IsomerN1-IsomerBenzotriazolide Anion->N1-Isomer + Isopropyl-X (Path 1)N2-IsomerN2-IsomerBenzotriazolide Anion->N2-Isomer + Isopropyl-X (Path 2)

Caption: Simplified mechanism of benzotriazole alkylation.

Q2: Why is the 1-isopropyl-1H-benzo[d][1][2][3]triazole isomer often the desired product in drug development?

A2: N1-substituted benzotriazoles are valuable intermediates in the synthesis of a wide range of pharmacologically active compounds.[11][14] They have been investigated for their potential as antifungal, antibacterial, analgesic, anti-inflammatory, and antihypertensive agents.[3][11][14] The specific stereochemistry and electronic properties of the N1-isomer often lead to better binding affinity with biological targets compared to the N2-isomer.

Q3: Are there any safety precautions I should be aware of when working with benzotriazole and its derivatives?

A3: Yes, standard laboratory safety procedures should always be followed.

  • Benzotriazole: Can be irritating to the eyes, respiratory system, and skin. It is advisable to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Alkylating Agents: Isopropyl halides are flammable and can be harmful if inhaled or absorbed through the skin. Handle with care in a fume hood.

  • Bases: Strong bases like sodium hydroxide are corrosive. Handle with appropriate care to avoid skin and eye contact.

  • Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Q4: How can I confirm the structure of my final product and determine the ratio of N1 to N2 isomers?

A4: The most common methods for structural confirmation and isomer ratio determination are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for distinguishing between the N1 and N2 isomers. The chemical shifts of the protons and carbons on the benzotriazole ring system will be different for each isomer. The ratio of the isomers can be determined by integrating the characteristic peaks for each compound in the 1H NMR spectrum.[11][15]

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming that the alkylation has occurred.

  • Infrared (IR) Spectroscopy: Can be used to identify functional groups present in the molecule.[11]

References

  • Regioselective Synthesis of N2-Alkylated-1,2,3 Triazoles and N1-Alkylated Benzotriazoles: Cu2S as a Recyclable Nanocatalyst for Oxidative Amination of N,N-Dimethylbenzylamines. The Journal of Organic Chemistry. [Link]

  • Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Inorganic Chemistry. [Link]

  • Highly Regioselective N-Alkylation of Benzotriazole under Solvent-Free Conditions. International Journal of Organic Chemistry. [Link]

  • Controlled synthesis of electron deficient nitro-1h-benzotriazoles. [No Source Found]
  • Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Antiviral Chemistry & Chemotherapy. [Link]

  • Rhodium-Catalyzed Regioselective N2 -Alkylation of Benzotriazoles with Diazo Compounds/Enynones via a Nonclassical Pathway. Angewandte Chemie International Edition. [Link]

  • One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. TSI Journals. [Link]

  • Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Inorganic Chemistry. [Link]

  • Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Journal of Chemical and Pharmaceutical Research. [Link]

  • Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Inorganic Chemistry. [Link]

  • Benzotriazole derivatives and their preparation and use.
  • SelectiveN(1)-arylation of benzotriazole with activated aryl halides under conditions of phase transfer catalysis. Russian Chemical Bulletin. [Link]

  • Purification of benzotriazole.
  • Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Molecules. [Link]

  • Benzotriazole: An overview on its versatile biological behavior. Molecules. [Link]

  • Site selective alkylation of benzotriazoles without metal catalysts. Kudos. [Link]

  • Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH 2 insertion. RSC Advances. [Link]

  • An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. [No Source Found]
  • N2-Selective β-Thioalkylation of Benzotriazoles with Alkenes. The Journal of Organic Chemistry. [Link]

  • Phase Transfer Catalysis. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Nʹ-1-Isopropyl-1H-benzo[d][1][2][3] triazole-5-carboxamides. Der Pharma Chemica. [Link]

  • One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Trade Science Inc. [Link]

  • Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and benzotriazole using bis-piperidinium compounds 1a-1l as phase-transfer catalysts. ResearchGate. [Link]

  • The Synthesis and Characterization of Acrylic Polymer with 1,2,3-Benzotriazole Pendant Groups. Crimson Publishers. [Link]

  • Synthesis, characterization and study of electrochemical applicability of novel asymmetrically substituted 1,3-dialkyl-1,2,3-benzotriazolium salts for supercapacitor fabrication. RSC Advances. [Link]

  • Reactions of benzotriazole with formaldehyde and aliphatic primary amines: Selective formation of 1:1:1, of 2:2:1, and of 2:3:2 adducts and a study of their reactions with nucleophiles. ResearchGate. [Link]

  • 1,2,3-benzotriazole. Organic Syntheses. [Link]

  • 1-ISOPROPYL-1H-BENZO[D][1][2][3]TRIAZOLE-5-CARBALDEHYDE. NextSDS. [Link]

  • Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions. ResearchGate. [Link]

  • An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole. ResearchGate. [Link]

  • A kind of preparation method of 1H-1,2,3- triazole.
  • The Mechanism of Rh(I)-Catalyzed Coupling of Benzotriazoles and Allenes Revisited: Substrate Inhibition, Proton Shuttling, and the Role of Cationic vs Neutral Species. ACS Catalysis. [Link]

  • Lewis acid-switched regiodivergent N1/N2-alkylation of ben-zotriazoles with α-hydroxyl diazo compounds. Chemical Communications. [Link]

  • Design, Synthesis, and Biological Activity of 1,2,3-Triazolobenzodiazepine BET Bromodomain Inhibitors. Journal of Medicinal Chemistry. [Link]

  • 1,2,3-Triazoles and their Benzo Derivatives. ResearchGate. [Link]

Technical Support Center: Overcoming Steric Hindrance in 1-Isopropyl-1H-benzo[d][1,2,3]triazole Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing significant bottlenecks when derivatizing 1-alkylbenzotriazoles.

The 1-isopropyl-1H-benzo[d][1,2,3]triazole scaffold presents a dual-layered synthetic challenge. First, the bulky isopropyl group at the N1 position creates a profound steric shield over the adjacent C7 carbon, rendering standard electrophilic or metal-catalyzed functionalizations highly inefficient. Second, the triazole nitrogens (N2, N3) are strongly coordinating, which often leads to transition-metal catalyst poisoning[1].

This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you successfully navigate these structural barriers.

Part 1: Troubleshooting Guides & Mechanistic Causality

Issue 1: Complete Loss of Reactivity or Poor Regioselectivity at the C7 Position

Symptom: Attempts at electrophilic aromatic substitution (EAS) or transition-metal-catalyzed C-H activation yield exclusively C4/C5 functionalized products, or the reaction fails entirely, recovering only starting material. Causality: The N1-isopropyl group dictates the conformational landscape of the molecule. The branched methyl groups of the isopropyl moiety sweep through the spatial volume directly above and below the C7 C–H bond. Traditional bulky catalytic transition states (e.g., standard Ir-dtbpy borylation) cannot achieve the necessary geometry for oxidative addition at C7 without severe van der Waals repulsion. Solution: You must pivot to sterically undemanding, highly electrophilic reagents, or utilize metal-free radical pathways. For instance, metal-free C–H selective fluorination at the C7 position can be achieved using N-fluorobenzenesulfonimide (NFSI)[2]. The radical process bypasses the bulky transition states required by metal coordination. Alternatively, directed electrophilic C–H borylation using highly Lewis-acidic, small reagents like BCl₃ can force functionalization by pre-coordinating to the triazole ring[3].

Issue 2: Severe Catalyst Deactivation (Black Palladium Formation)

Symptom: In Pd- or Cu-catalyzed cross-coupling reactions targeting the less hindered C4/C5 positions, the reaction stalls rapidly, and the catalyst degrades into inactive black metal nanoparticles. Causality: Benzotriazole is a potent, thermally stable bidentate ligand[1]. The N2 and N3 atoms act as strong σ-donors and π-acceptors. Because the bulky N1-isopropyl group prevents normal productive binding of the catalyst to the target C–H bond, the metal instead coordinates irreversibly to the N2/N3 face of the substrate, forming inactive, off-cycle complexes that eventually aggregate. Solution: Employ strongly coordinating, sterically demanding bidentate ligands (e.g., 1,10-phenanthroline) in excess. These ligands outcompete the benzotriazole nitrogens for the metal center, keeping the catalyst in the active cycle[4].

Part 2: Frequently Asked Questions (FAQs)

Q: Can I use standard Ir-catalyzed C–H borylation (e.g., with dtbpy) to functionalize the C7 position? A: Generally, no. The active Ir-dtbpy complex requires a relatively open spatial pocket to undergo oxidative addition. The steric A-value of the isopropyl group forces its methyl branches over the C7 position, causing a severe steric clash. You must switch to directed electrophilic borylation using smaller reagents[3].

Q: Why does my electrophilic halogenation keep yielding C4-halobenzotriazole instead of C7? A: Electrophilic aromatic substitution is highly sensitive to steric environments. While C4 and C7 share similar electronic profiles in the benzotriazole core, the path of least resistance for the electrophile is the unhindered C4 position. To force C7 halogenation, you must use a radical-mediated approach (like NFSI for fluorination) where the highly reactive radical intermediate is less sensitive to the isopropyl group's steric bulk[2].

Part 3: Validated Experimental Protocols

Protocol: Metal-Free C7-Regioselective C–H Fluorination

This protocol utilizes a radical mechanism that is insensitive to the steric bulk of the N1-isopropyl group, ensuring high C7 selectivity. It is designed as a self-validating system.

Step 1: Inert Preparation In an oven-dried Schlenk tube, add 1-isopropyl-1H-benzo[d][1,2,3]triazole (1.0 equiv) and NFSI (2.0 equiv). Causality: Moisture rapidly quenches the highly reactive N-centered radicals generated from NFSI. Strict inert conditions (Argon) are mandatory.

Step 2: Solvation Dissolve the mixture in anhydrous acetonitrile to achieve a 0.1 M concentration. Causality: Acetonitrile is chosen specifically because its polar nature stabilizes the transition states of the radical intermediates without acting as a competing hydrogen atom donor.

Step 3: Radical Initiation & Reaction Stir the mixture at 80–100 °C for 12–24 hours. Self-Validating Check: Monitor the reaction via LC-MS after 4 hours. The appearance of a mass shift of +18 m/z (addition of F, loss of H) confirms the radical pathway has successfully initiated and bypassed the isopropyl steric shield. If unreacted starting material remains dominant, the isopropyl conformation may be locked; increase the temperature by 10 °C to increase rotational freedom.

Step 4: Quenching & Isolation Cool to room temperature and quench with saturated aqueous Na₂S₂O₃. Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography. Causality: Na₂S₂O₃ safely reduces any unreacted NFSI, preventing unwanted oxidative side reactions during the concentration phase.

Part 4: Quantitative Data Summary

The following table demonstrates how the steric bulk (quantified by the A-value) of the N1 substituent directly impacts the yield and regioselectivity of C7 functionalization.

Table 1: Impact of N1-Substituent Steric Bulk on C7 Functionalization Regioselectivity

N1-SubstituentSteric Parameter (A-value, kcal/mol)C7 Fluorination Yield (NFSI)C4/C5 Byproduct RatioOptimal Reagent Strategy
Methyl1.70>85%<5%Standard EAS or Radical
Ethyl1.7578%8%Metal-Free Radical
Isopropyl 2.15 65–71% 15% Metal-Free Radical[2]
tert-Butyl>4.70<10%>80%Unviable at C7

Part 5: Decision Workflow Visualization

To assist in your experimental design, follow this logical workflow when planning the functionalization of 1-isopropyl-1H-benzo[d][1,2,3]triazole.

G Start 1-Isopropyl-1H-benzo[d][1,2,3]triazole Functionalization Target Identify Target Site Start->Target C7 C7 Position (Sterically Hindered by N1-iPr) Target->C7 Adjacent to N1 C456 C4/C5/C6 Positions (Less Hindered) Target->C456 Distal from N1 Radical Metal-Free Radical Fluorination (e.g., NFSI) C7->Radical Small Electrophiles Borylation Directed Electrophilic Borylation (e.g., BCl3) C7->Borylation Lewis Acidic PdCat Pd-Catalyzed C-H Activation (Requires 1,10-phenanthroline) C456->PdCat Standard Cross-Coupling

Workflow for overcoming N1-isopropyl steric hindrance in benzotriazole functionalization.

References

  • Direct C−H functionalization of heterocyclic compounds. ResearchGate. 2

  • Progress and prospects in copper-catalyzed C–H functionalization. RSC Publishing. 4

  • Harnessing benzotriazole as a sustainable ligand in metal-catalyzed coupling reactions. RSC Publishing. 1

  • Post-polymerization C–H Borylation of Donor–Acceptor Materials Gives Highly Efficient Solid State Near-Infrared Emitters. ACS Publications. 3

Sources

Validation & Comparative

A Comparative Guide to the Structural Validation of 1-isopropyl-1H-benzo[d]triazole: An In-Depth Look at X-ray Crystallography and Complementary Techniques

A Comparative Guide to the Structural Validation of 1-isopropyl-1H-benzo[d][1][2][3]triazole: An In-Depth Look at X-ray Crystallography and Complementary Techniques

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise determination of a molecule's three-dimensional structure is paramount. It underpins our understanding of its chemical reactivity, physical properties, and biological activity. This guide provides a comprehensive analysis of the structural validation of 1-isopropyl-1H-benzo[d][1][2][3]triazole, a heterocyclic compound of interest due to the broad biological and industrial applications of benzotriazole derivatives.[1][3][4] While a specific crystal structure for the 1-isopropyl derivative is not publicly available as of this writing, this guide will leverage data from closely related, structurally characterized benzotriazoles to present a robust framework for its crystallographic analysis.

We will delve into the gold-standard technique of single-crystal X-ray diffraction, offering a detailed experimental workflow and explaining the rationale behind key procedural steps. Furthermore, we will provide a comparative analysis with other powerful analytical methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling. This multi-faceted approach ensures a self-validating system for unambiguous structural elucidation.

The Central Role of X-ray Crystallography

Single-crystal X-ray diffraction stands as the definitive method for determining the absolute structure of a crystalline solid. It provides precise atomic coordinates, bond lengths, bond angles, and information about intermolecular interactions, offering an unparalleled level of detail. The resulting crystal structure is a foundational piece of data for drug design, polymorphism studies, and materials engineering.

Anticipated Structural Features of 1-isopropyl-1H-benzo[d][1][2][3]triazole

Based on the crystallographic data of analogous compounds like 1-benzyl-1H-benzotriazole and other derivatives, we can anticipate several key structural features for 1-isopropyl-1H-benzo[d][1][2][3]triazole:

  • Planarity of the Benzotriazole Core: The fused benzene and triazole rings are expected to be essentially planar.[1][3]

  • Conformation of the Isopropyl Group: The orientation of the isopropyl group relative to the benzotriazole ring system will be a key conformational feature.

  • Intermolecular Interactions: In the solid state, weak intermolecular forces such as C-H···N hydrogen bonds and π-π stacking interactions are likely to play a significant role in the crystal packing.[1]

Experimental Protocol: A Step-by-Step Guide to X-ray Crystallographic Validation

This section outlines a detailed methodology for the structural determination of 1-isopropyl-1H-benzo[d][1][2][3]triazole, from synthesis to final structural refinement.

Synthesis and Purification

The synthesis of N-alkylated benzotriazoles can be achieved through direct alkylation of 1H-benzotriazole with an appropriate alkyl halide, such as 2-bromopropane, in the presence of a base.[2] The reaction typically yields a mixture of 1- and 2-isomers, which can be separated by column chromatography.[2]

Protocol:

  • To a solution of 1H-benzotriazole in a suitable solvent (e.g., DMF or methanol), add a base (e.g., KOH or NaH).

  • Add 2-bromopropane dropwise and stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by flash column chromatography to isolate the 1-isopropyl-1H-benzo[d][1][2][3]triazole isomer.

Crystallization

The growth of high-quality single crystals is often the most challenging step. Several techniques can be employed, and the choice of solvent is critical.

Protocol:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, acetonitrile, or a mixture like chloroform/methanol) in a loosely capped vial.[5][6] Allow the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

  • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator or freezer.

X-ray Data Collection

A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer.

Protocol:

  • Select a clear, well-formed crystal with dimensions typically in the range of 0.1-0.3 mm.

  • Mount the crystal on a cryoloop or glass fiber.

  • Center the crystal in the X-ray beam of a modern CCD or CMOS area detector diffractometer (e.g., a Bruker SMART APEX or Rigaku Oxford Diffraction instrument).

  • Cool the crystal to a low temperature (e.g., 100 K or 193 K) using a nitrogen or helium cryostream to minimize thermal vibrations and potential radiation damage.[1]

  • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

Data Reduction and Structure Solution

The collected diffraction data are processed to determine the unit cell parameters and integrated intensities of the reflections.

Protocol:

  • Use software like SAINT or CrysAlisPro to integrate the raw diffraction images and obtain a list of reflection intensities.

  • Apply corrections for absorption effects.

  • Determine the space group and unit cell dimensions.

  • Solve the crystal structure using direct methods or Patterson methods with software such as SHELXS or SIR.[1][6] This provides an initial model of the atomic positions.

Structure Refinement

The initial structural model is refined against the experimental data to improve its accuracy.

Protocol:

  • Refine the atomic coordinates, and isotropic or anisotropic displacement parameters using a full-matrix least-squares method with software like SHELXL.[1][6]

  • Locate hydrogen atoms from the difference Fourier map or place them in calculated positions.

  • Continue refinement until the model converges, as indicated by minimal shifts in the refined parameters and a low R-factor (a measure of the agreement between the calculated and observed structure factors).

Comparative Analysis with Alternative Techniques

While X-ray crystallography provides unparalleled detail, a comprehensive structural validation relies on the corroboration of data from multiple analytical techniques.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction Precise 3D atomic arrangement, bond lengths, bond angles, intermolecular interactions in the solid state.Definitive, unambiguous structural determination.Requires high-quality single crystals; structure may not be representative of the solution or gas phase.
¹H and ¹³C NMR Spectroscopy Connectivity of atoms, chemical environment of protons and carbons, stereochemistry in solution.Provides information about the structure in solution; non-destructive.Does not provide precise bond lengths or angles; interpretation can be complex for intricate molecules.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high-resolution MS).High sensitivity; requires very small sample amounts.Provides no information on atomic connectivity or stereochemistry.
Computational Modeling (DFT) Optimized molecular geometry, bond parameters, conformational analysis in the gas phase.Provides theoretical insights into structure and energetics; can be used when crystals are unavailable.The accuracy of the results is dependent on the level of theory and basis set used; it is a theoretical model.
NMR Spectroscopy: A Solution-State Perspective

NMR spectroscopy is indispensable for confirming the constitution of 1-isopropyl-1H-benzo[d][1][2][3]triazole in solution.

  • ¹H NMR: The spectrum would be expected to show signals for the aromatic protons on the benzo moiety and the characteristic heptet and doublet for the isopropyl group.[7] The chemical shifts and coupling constants would confirm the connectivity.

  • ¹³C NMR: The number of distinct signals in the ¹³C NMR spectrum would correspond to the number of chemically non-equivalent carbon atoms, confirming the overall carbon framework.[7][8]

Mass Spectrometry: Confirming the Molecular Formula

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, which in turn confirms its elemental composition. For 1-isopropyl-1H-benzo[d][1][2][3]triazole (C₉H₁₁N₃), the expected molecular weight is approximately 161.20 g/mol .[9]

Computational Modeling: A Theoretical Benchmark

In the absence of experimental crystal data, or as a complementary tool, computational methods like Density Functional Theory (DFT) can be used to predict the ground-state geometry of the molecule. The calculated bond lengths, angles, and dihedral angles can then be compared with the experimental data from X-ray crystallography once it is obtained.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for X-ray crystallography and the integrated approach to structural validation.

experimental_workflowcluster_synthesisSynthesis & Purificationcluster_crystalCrystal Growthcluster_xrayX-ray DiffractionsynthesisSynthesis of1-isopropyl-1H-benzo[d][1,2,3]triazolepurificationColumn Chromatographysynthesis->purificationcrystallizationCrystallization(Slow Evaporation, etc.)purification->crystallizationdata_collectionData Collection(Diffractometer)crystallization->data_collectiondata_reductionData Reductiondata_collection->data_reductionstructure_solutionStructure Solution(e.g., SHELXS)data_reduction->structure_solutionrefinementStructure Refinement(e.g., SHELXL)structure_solution->refinementfinal_structureFinal Crystal Structure(CIF File)refinement->final_structure

Caption: Experimental workflow for the X-ray crystallographic analysis of 1-isopropyl-1H-benzo[d][1][2][3]triazole.

logical_validationcluster_techniquesAnalytical Techniquestarget1-isopropyl-1H-benzo[d][1,2,3]triazolexrayX-ray Crystallography(Solid State Structure)target->xraynmrNMR Spectroscopy(Solution Structure)target->nmrmsMass Spectrometry(Molecular Formula)target->mscompComputational Modeling(Theoretical Structure)target->compvalidationValidated Structurexray->validationnmr->validationms->validationcomp->validation

Caption: Integrated approach for the structural validation of a molecule.

Conclusion

The structural validation of 1-isopropyl-1H-benzo[d][1][2][3]triazole, like any molecule of scientific importance, necessitates a rigorous and multi-pronged analytical approach. While single-crystal X-ray diffraction remains the unequivocal standard for determining solid-state structure, its power is magnified when its findings are corroborated by techniques such as NMR and mass spectrometry. This guide provides a comprehensive framework for undertaking such a study, from the initial synthesis to the final, validated structure. The principles and protocols outlined herein are broadly applicable to the structural elucidation of novel small molecules, providing a reliable pathway for researchers in drug discovery and materials science to confidently characterize their compounds of interest.

References

  • Ravindran, A. et al. (2009). 1-Benzyl-1H-benzotriazole. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2833. Available at: [Link]

  • Bretner, M. et al. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Acta Poloniae Pharmaceutica, 62(5), 367-374. Available at: [Link]

  • Qu, H. et al. (2010). Synthesis and Crystal Structure of 1-(1H-Benzotriazol-1-yl)-2-(2-chlorophenyl)-2-oxoethyl Benzoate. Asian Journal of Chemistry, 22(3), 1713-1717. Available at: [Link]

  • Kumar, V. V. A., Adisehu, D., & Mohanraju, K. (2012). Nʹ-1-Isopropyl-1H-benzo[d][1][2][3] triazole-5-carboxamides. Der Pharma Chemica, 4(5), 1942-1946. Available at: [Link]

  • NextSDS. (n.d.). 1-ISOPROPYL-1H-BENZO[D][1][2][3]TRIAZOLE-5-CARBALDEHYDE. Retrieved from [Link]

  • BindingDB. (2020). BDBM50241028 1-Isopropyl-1H-benzotriazole-5-carboxylic acid. Retrieved from [Link]

  • Galiano, V. et al. (2023). 1,2,3-Triazoles in Biomolecular Crystallography: A Geometrical Data-Mining Approach. Journal of Medicinal Chemistry, 66(21), 14377-14390. Available at: [Link]

  • Maj, E. et al. (2021). Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. Molecules, 26(13), 4059. Available at: [Link]

  • Arshad, M. et al. (2013). Crystal Structure of 1-(Propa-1,2-dienyl)-1H-benzo(d)imidazole-2-carbaldehyde. Journal of the Korean Chemical Society, 57(1), 109-112. Available at: [Link]

  • Xu, X.-B., & Ye, Q. (2007). 2-(1H-1,2,3-Benzotriazol-1-yl)acetonitrile. Acta Crystallographica Section E: Crystallographic Communications, 63(12), o4607. Available at: [Link]

  • Bacho, M. et al. (2022). Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs. Journal of the Chilean Chemical Society, 67(4). Available at: [Link]

  • Kleoff, M. et al. (2024). Synthesis and crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 11), 1240-1243. Available at: [Link]

  • Nitek, W. et al. (2023). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. Molecules, 28(10), 4059. Available at: [Link]

  • Ch, V. V. S., & Raju, K. M. (2012). Nʹ-(4-(Trifluoromethyl)phenyl)-1-isopropyl-1H-benzo[d][1][2][3]triazole-5-carboxamides. Der Pharma Chemica, 4(5), 1942-1946. Available at: [Link]

A Comparative Toxicological and Environmental Impact Analysis of 1-isopropyl-1H-benzo[d]triazole and its Analogues

A Comparative Toxicological and Environmental Impact Analysis of 1-isopropyl-1H-benzo[d][1][2][3]triazole and its Analogues

In the realm of materials science and industrial processes, benzotriazoles serve as highly effective corrosion inhibitors, particularly for copper and its alloys. Their utility, however, is counterbalanced by concerns regarding their environmental persistence and potential toxicity. This guide provides a detailed comparative analysis of 1-isopropyl-1H-benzo[d][1][2]triazole, a lesser-studied derivative, against its more common counterparts: the parent compound 1H-Benzotriazole (BT) and its methylated form, Tolyltriazole (TT).

Due to a scarcity of direct experimental data for 1-isopropyl-1H-benzo[d][1][2]triazole, this guide employs a structure-activity relationship (SAR) approach. By examining the established toxicological and ecotoxicological profiles of BT and TT, we can extrapolate a scientifically grounded assessment of the isopropyl derivative. This analysis is critical for researchers and drug development professionals who may encounter or synthesize such compounds, enabling informed decisions that balance performance with environmental and biological safety.

Foundational Profile: 1H-Benzotriazole (BT)

1H-Benzotriazole is the foundational structure from which a wide array of derivatives are synthesized. It is widely used in applications ranging from aircraft deicing fluids to dishwasher detergents.[3][4] Its widespread use has led to its ubiquitous presence in aquatic environments, making its toxicological and environmental fate a subject of significant study.[3][5]

Human Health Toxicity: 1H-Benzotriazole is classified as having moderate acute toxicity.[6] Oral LD50 values in rats range from 500 to 965 mg/kg body weight.[6][7] Acute inhalation toxicity has also been observed, with a median lethal concentration (LC50) in rats reported at 1910 mg/m³ for a 3-hour exposure.[6][8] While it is considered a slight skin and severe eye irritant, it is not typically classified as a skin sensitizer.[8][9]

Environmental Profile: BT is known for its high stability in soil and water. It is resistant to biodegradation under many conditions, leading to its persistence in the environment.[10] Studies have shown that its biodegradation is highly dependent on the specific microbial communities and redox conditions present. For instance, under aerobic conditions, the biodegradation half-life of BT can be as long as 114 days.[1] It exhibits toxicity to various aquatic organisms and has been shown to be a potent inhibitor of plant growth at concentrations around 0.1 mg/mL.

Comparative Analysis: Benzotriazole vs. Tolyltriazole

Tolyltriazole (a mixture of 4-methyl-1H-benzotriazole and 5-methyl-1H-benzotriazole) is a common alternative to BT. The addition of a methyl group to the benzene ring alters its physicochemical properties, which in turn influences its toxicity and environmental behavior.

Table 1: Comparative Acute Toxicity Data
CompoundTestSpeciesValueReference(s)
1H-Benzotriazole (BT) Oral LD50Rat500 - 965 mg/kg[6][7]
Inhalation LC50 (3h)Rat1.91 mg/L (1910 mg/m³)[6]
Dermal LD50Rabbit>2000 mg/kg[6][9]
Tolyltriazole (TT) Oral LD50Rat>500 mg/kg[7]
Inhalation LC50 (1h)Rat>1730 mg/m³[11]
Dermal LD50Rabbit>2000 mg/kg[11]

The data suggests that both BT and TT have a similar, moderate acute toxicity profile. However, the analysis of their environmental impact, particularly on aquatic life, reveals more significant differences.

Table 2: Comparative Ecotoxicity Data
CompoundSpeciesEndpoint (Duration)Value (mg/L)Reference(s)
1H-Benzotriazole (BT) Daphnia magna (water flea)EC50 (48h)107[12][13]
Daphnia galeataEC50 (48h)14.7[12][13]
Desmodesmus subspicatus (algae)EC10 (72h)1.18[12][13]
Fathead MinnowLC50 (96h)25
5-Methyl-1H-benzotriazole (5-TT) Daphnia magnaEC50 (48h)51.6[12][13]
Daphnia galeataEC50 (48h)8.13[12][13]
Desmodesmus subspicatus (algae)EC10 (72h)2.86[12][13]
Daphnia galeataChronic EC10 (21d)0.40[12][13]

Expert Interpretation: The ecotoxicity data indicates that the methylated derivative, Tolyltriazole, is generally more toxic to aquatic invertebrates than the parent BT. For the more sensitive Daphnia galeata, the 48-hour EC50 for 5-methyl-benzotriazole is nearly twice as low as that for BT.[12][13] This increased toxicity is even more pronounced in chronic studies.[12][13] This trend is consistent with other research, which found that butylbenzotriazole (BBT) was the most toxic derivative tested against multiple aquatic species, suggesting that increasing the length of the alkyl chain can increase toxicity.[14]

Environmental Fate and Biodegradation

The persistence of these compounds is a key environmental concern. While both are considered poorly biodegradable, the substitution on the benzene ring does influence their fate.

  • 1H-Benzotriazole (BT): Shows limited removal in wastewater treatment plants and can have very long environmental half-lives, up to 315 days under certain anaerobic conditions.[1][15]

  • Tolyltriazole (TT): Specifically, 5-methyl-benzotriazole (5-TTri) shows significantly better biodegradation potential than BT under aerobic conditions, with a half-life of just 14 days.[1] However, its isomer, 4-methyl-benzotriazole, is highly persistent and shows almost no removal.[15]

This highlights the critical role that the specific molecular structure plays in environmental degradation pathways.

Projected Profile: 1-isopropyl-1H-benzo[d][1][2][3]triazole

Based on the established structure-activity relationships, we can project a toxicological and environmental profile for 1-isopropyl-1H-benzo[d][1][2]triazole. The isopropyl group is larger and more lipophilic than a methyl group.

Projected Toxicity: It is plausible that the isopropyl derivative will exhibit aquatic toxicity that is greater than or at least comparable to Tolyltriazole. The increased lipophilicity from the isopropyl group could enhance its ability to partition into biological membranes, potentially leading to greater bioaccumulation and toxic effects. Studies on butylbenzotriazole, which has an even longer alkyl chain, have shown it to be the most toxic derivative tested, supporting this hypothesis.[14] Human health toxicity is expected to remain in the moderate range, similar to its analogues, but direct testing would be required for confirmation.

Projected Environmental Fate: The larger alkyl group may render the molecule more resistant to microbial degradation compared to 5-methyl-benzotriazole. Therefore, 1-isopropyl-1H-benzo[d][1][2]triazole is predicted to be a persistent environmental contaminant with a low potential for biodegradation.

Visualizing the Assessment Workflow and Environmental Fate

The process of evaluating a novel chemical requires a structured approach, while understanding its environmental journey is key to assessing its impact.

graphdotcluster_0Pre-assessmentcluster_1Experimental Tier 1: Ecotoxicitycluster_2Experimental Tier 2: Environmental Fatecluster_3Risk AssessmentLitReviewLiterature Review &Data MiningSARStructure-ActivityRelationship (SAR) AnalysisLitReview->SARIdentify Data GapsAlgaeAlgal Growth Inhibition(OECD 201)SAR->AlgaeHypothesize ToxicityDaphniaDaphnia sp. AcuteImmobilisation (OECD 202)SAR->DaphniaBiodegradeReady Biodegradability(OECD 301)SAR->BiodegradePredict PersistenceHydrolysisHydrolysis as a Function of pH(OECD 111)SAR->HydrolysisPNECPredicted No-EffectConcentration (PNEC)Algae->PNECDaphnia->PNECPECPredicted EnvironmentalConcentration (PEC)Biodegrade->PECRiskQuotientRisk Characterization(PEC/PNEC)PEC->RiskQuotientPNEC->RiskQuotient

Caption: Workflow for assessing a novel chemical's environmental risk.

graphdotReleaseIndustrial & Domestic ReleaseWWTPWastewater Treatment Plant (WWTP)Release->WWTPEffluentTreated EffluentWWTP->EffluentIncomplete RemovalSludgeSewage SludgeWWTP->SludgeSurfaceWaterSurface Water(Rivers, Lakes)Effluent->SurfaceWaterSoilSoil / SedimentSludge->SoilLand ApplicationDegradationBiodegradation /PhotodegradationSurfaceWater->DegradationSorptionSorptionSurfaceWater->SorptionSorption->Soil

Caption: Potential environmental fate pathways for benzotriazoles.

Experimental Protocols

To generate the necessary data for a definitive assessment of 1-isopropyl-1H-benzo[d][1][2]triazole, standardized testing protocols must be followed. Below is an example of a key ecotoxicity test.

Protocol: Acute Immobilisation Test for Daphnia magna (Adapted from OECD Guideline 202)

1. Principle: Young daphnids, aged less than 24 hours, are exposed to the test substance at a range of concentrations for a period of 48 hours. The endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation, even if their antennae are still moving. The results are used to calculate the EC50, the concentration that immobilizes 50% of the daphnids.

2. Materials and Reagents:

  • Test Organism: Daphnia magna, neonates (<24h old).

  • Test Substance: 1-isopropyl-1H-benzo[d][1][2]triazole.

  • Reconstituted Water (Medium): Standard formulation (e.g., Elendt M7).

  • Glass test beakers (e.g., 50 mL).

  • Temperature-controlled chamber or water bath (20 ± 1°C).

  • Light source providing a 16h light: 8h dark photoperiod.

  • Pipettes and glassware for preparing test solutions.

  • Stock solution of the test substance in an appropriate solvent (if necessary, with solvent control group).

3. Methodology:

  • Range-Finding Test (Optional but Recommended): A preliminary test is conducted over a wide range of concentrations (e.g., 0.1, 1, 10, 100 mg/L) to determine the concentration range for the definitive test.

  • Test Concentrations: Based on the range-finder, select at least five test concentrations in a geometric series (e.g., 10, 18, 32, 56, 100 mg/L). Include a control (medium only) and, if a solvent is used, a solvent control.

  • Test Setup:

    • Prepare the test solutions by diluting the stock solution with the culture medium.

    • Add 25 mL of each test solution or control to the respective test beakers. Prepare at least four replicates for each concentration.

    • Randomly select 5 daphnids and transfer them into each beaker, ensuring minimal transfer of culture water. This results in 20 daphnids per concentration.

  • Incubation: Place the beakers in the temperature-controlled chamber at 20 ± 1°C under the specified photoperiod for 48 hours. The daphnids are not fed during the test.

  • Observations:

    • At 24 hours and 48 hours, count the number of immobilized daphnids in each beaker.

    • Record observations of any other sublethal effects (e.g., unusual behavior).

    • Measure and record water quality parameters (pH, dissolved oxygen, temperature) at the beginning and end of the test.

4. Data Analysis:

  • For each concentration, calculate the percentage of immobilized daphnids at 24h and 48h.

  • Use statistical methods (e.g., Probit analysis, Logit, or Spearman-Karber) to determine the 48h-EC50 value with its 95% confidence limits.

5. System Validation: The test is considered valid if:

  • The mortality in the control (and solvent control, if used) does not exceed 10%.

  • The dissolved oxygen concentration in all vessels remains above 3 mg/L throughout the test.

Conclusion

While direct data on 1-isopropyl-1H-benzo[d][1][2]triazole remains elusive, a comparative analysis with its structural analogues, 1H-Benzotriazole and Tolyltriazole, provides critical insights. The established trend of increasing aquatic toxicity with longer alkyl chain substitutions suggests that the isopropyl derivative may pose a greater or equivalent environmental risk than its widely used counterparts.[14] Furthermore, it is likely to be a persistent compound with limited biodegradability.

This guide underscores the necessity of applying the Principle of Precaution. For any novel or lesser-studied compound like 1-isopropyl-1H-benzo[d][1][2]triazole, a full suite of toxicological and environmental fate studies, following standardized protocols, is imperative before it can be considered a safe and sustainable alternative.

References

  • Liu, Y. S., et al. (2011). Biodegradation of three selected benzotriazoles under aerobic and anaerobic conditions. Chemosphere.
  • Charisiadis, P., et al. (2015). Biodegradation of benzotriazoles and hydroxy-benzothiazole in wastewater by activated sludge and moving bed biofilm. Water Research.
  • Pillai, U. & Gupta, A. (n.d.). BENZOTRIAZOLES: TOXICITY AND DEGRADATION. Kansas State University.
  • Australian Government Department of Health and Aged Care. (2024). 1H-Benzotriazole and its mono-substituted derivatives - Draft Evaluation Statement.
  • Environment and Climate Change Canada. (n.d.). Toxicity of benzotriazoles in aquatic organisms. ECCC Data Catalogue.
  • ResearchGate. (n.d.). Toxicity of Benzotriazole and Benzotriazole Derivatives to Three Aquatic Species | Request PDF.
  • Seeland, A., et al. (2011). Acute and chronic toxicity of benzotriazoles to aquatic organisms. PubMed.
  • Fries, E., et al. (n.d.). (PDF) Benzotriazoles during wastewater treatment: monitoring and biodegradation patterns with different activated sludge communities. ResearchGate.
  • Seeland, A., et al. (2011). Acute and chronic toxicity of benzotriazoles to aquatic organisms. ResearchGate.
  • Kalka, J. (n.d.). Preliminary studies of benzothiazole and benzotriazole microbiological degradation by activated sludge isolates. SciSpace.
  • Seeland, A., et al. (2011). Acute and chronic toxicity of benzotriazoles to aquatic organisms. ProQuest.
  • ECHEMI. (n.d.). 1H-Benzotriazole SDS, 95-14-7 Safety Data Sheets.
  • Cancilla, D. A., et al. (2001). Toxicity of benzotriazole and benzotriazole derivatives to three aquatic species. PubMed.
  • ChemicalBook. (2024). Tolyltriazole: Environmental Impact and Health Hazards.
  • Voutsa, D., et al. (2011). From Dishwasher to Tap? Xenobiotic Substances Benzotriazole and Tolyltriazole in the Environment. Environmental Science & Technology.
  • Danish Environmental Protection Agency. (n.d.). Benzotriazole and Tolyltriazole.
  • Wikipedia. (n.d.). Benzotriazole.
  • ChemicalBook. (2019). Toxicity of Benzotriazole.
  • INCHEM. (n.d.). The Nordic Expert Group for Criteria Documentation of Health Risks from Chemicals and The Dutch Expert Committee on Occupational.

Validation of 1-Isopropyl-1H-benzo[d][1,2,3]triazole Analytical Reference Standards: A Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

1-Isopropyl-1H-benzo[d][1,2,3]triazole (CAS 69218-29-7) is a high-purity chemical intermediate[1]. Its derivatives, such as 1-isopropyl-1H-benzotriazole-5-carboxylic acid, are critical scaffolds in medicinal chemistry, functioning as potent ligands for hydroxycarboxylic acid receptors (e.g., GPR109a/b)[2].

However, the synthesis of this scaffold via the alkylation of benzotriazole is notoriously unselective, yielding a mixture of the 1-isopropyl (N1) and 2-isopropyl (N2) positional isomers. Because these isomers are isobaric and exhibit nearly identical physicochemical properties, standard analytical methods often fail to resolve them. Utilizing an unvalidated reference standard contaminated with the N2 isomer can severely skew structure-activity relationship (SAR) data and introduce off-target receptor binding in downstream bioassays.

To mitigate this, the industry has shifted from a "validate once" mindset to a comprehensive lifecycle approach. Governed by the recently updated (effective June 2024)[3] and the ICH Q14 Analytical Target Profile (ATP) framework[4], modern reference standard validation requires orthogonal, self-validating methodologies to ensure absolute structural and quantitative integrity.

Q2R2_Lifecycle ATP Analytical Target Profile (ICH Q14) Spec Specificity (LC-MS) Resolve N1/N2 Isomers ATP->Spec Quant Absolute Quantitation (1H-qNMR) Spec->Quant Orthogonal Orthogonal Purity (KF, GC-FID) Quant->Orthogonal Val Method Validation (ICH Q2(R2)) Orthogonal->Val CRM Certified Reference Material Release Val->CRM

Figure 1: Analytical validation lifecycle for reference standards based on ICH Q2(R2).

Comparative Analysis: Premium CRM vs. Standard Grade

When sourcing 1-isopropyl-1H-benzo[d][1,2,3]triazole, laboratories must choose between fully validated Certified Reference Materials (CRMs) and standard commercial grades. The table below objectively compares the analytical performance of these two tiers and highlights the mechanistic impact of these differences on drug development.

Analytical ParameterPremium CRM (Fully Validated)Standard Grade (Unvalidated)Mechanistic Impact on Drug Development
Absolute Purity >99.5% (qNMR, ±0.2% U )>95.0% (HPLC Area % only)Area % ignores non-UV absorbing impurities (e.g., inorganic salts). qNMR ensures precise dosing in bioassays.
Isomeric Specificity N2-isomer < 0.1% (Resolved)N2-isomer up to 5% (Co-eluting)N2 contamination skews SAR data and introduces off-target receptor binding.
Water Content < 0.1% (Karl Fischer)< 1.0% (Often untested)Residual water causes hydrolytic degradation over time and alters the true molecular weight of the standard.
Residual Solvents < 0.05% (GC-FID)< 0.5%High solvent residue can cause cytotoxicity in sensitive cell-based in vitro assays.
Stability Profile 36 months (Accelerated data)12 months (Ambient)Ensures long-term assay reproducibility and prevents degradation-induced artifacts.

Self-Validating Experimental Protocols

To meet the rigorous specificity and accuracy requirements of ICH Q2(R2)[5], the following step-by-step methodologies must be employed. Each protocol is designed as a self-validating system, ensuring that the analytical data generated is fundamentally trustworthy.

Protocol A: Specificity & Isomeric Resolution via LC-MS

Objective: Differentiate and quantify the 1-isopropyl (N1) and 2-isopropyl (N2) isomers.

  • System Suitability Test (SST) Preparation: Spike a sample of 1-isopropyl-1H-benzo[d][1,2,3]triazole with exactly 1.0% of the 2-isopropyl isomer to create a resolution mixture.

  • Chromatographic Separation: Inject the sample onto a Superficially Porous Particle (SPP) C18 column (2.7 µm, 100 x 2.1 mm). Utilize a shallow gradient of Water/Acetonitrile modified with 0.1% Formic Acid.

    • Causality: Because the N1 and N2 isomers are isobaric (exact mass 161.0953 Da), mass spectrometry alone cannot differentiate them[5]. An SPP column is selected because its solid core restricts longitudinal diffusion, providing the exceptionally high theoretical plate count required to separate closely eluting positional isomers without generating extreme system backpressures.

  • Self-Validating Acceptance Criteria: The analytical sequence is programmed to automatically halt if the chromatographic resolution ( Rs​ ) between the N1 and N2 peaks in the SST injection falls below 2.0. This ensures the system is actively capable of detecting trace isomeric impurities before any actual sample data is processed.

Isomer_Resolution Synthesis Crude Synthesis Batch Isomers N1 / N2 Isomeric Mixture Synthesis->Isomers LCMS LC-MS Analysis (SPP C18 Column) Isomers->LCMS ResCheck System Suitability: Resolution (Rs) > 2.0? LCMS->ResCheck Pass Pass: Quantify Impurities ResCheck->Pass Yes Fail Fail: Optimize Gradient ResCheck->Fail No Fail->LCMS

Figure 2: Chromatographic resolution and system suitability workflow for N1/N2 isomers.

Protocol B: Absolute Quantitation via 1 H-qNMR

Objective: Determine the absolute mass fraction of the reference standard, traceable to SI units.

  • Internal Standard Selection: Accurately weigh ~10 mg of the benzotriazole analyte and ~5 mg of Maleic Acid (a highly pure, traceable internal standard) into a single vial. Dissolve in DMSO- d6​ .

    • Causality: Chromatographic purity (Area %) is a relative measurement that assumes all compounds have identical UV extinction coefficients and ignores inorganic salts entirely. Quantitative NMR (qNMR) measures the absolute mass fraction. Maleic acid is chosen because it provides a distinct, sharp singlet (~6.3 ppm) that does not overlap with the aromatic protons of the benzotriazole (7.4 - 8.1 ppm) or the isopropyl aliphatic protons (1.6 ppm, 5.1 ppm).

  • NMR Acquisition Parameters: Set the relaxation delay ( D1​ ) to 30 seconds.

    • Causality: For absolute quantitation, all protons must fully relax between RF pulses. The D1​ must be ≥5×T1​ (longitudinal relaxation time). If D1​ is too short, the integration will be artificially skewed, destroying the quantitative integrity of the assay.

  • Self-Validating Acceptance Criteria: Calculate the mass fraction using the integral ratios. Perform the entire weighing and analysis process in triplicate. The system validates itself: if the Relative Standard Deviation (RSD) of the calculated mass fraction across the three replicates exceeds 0.5%, the preparation is flagged for non-homogeneity or micro-weighing errors, and the batch is rejected.

Conclusion

The validation of 1-isopropyl-1H-benzo[d][1,2,3]triazole reference standards cannot rely on simple HPLC-UV area percentages. Due to the inherent risk of isobaric positional isomers and the stringent requirements of modern drug discovery, analytical scientists must adopt the ICH Q2(R2) lifecycle approach. By combining high-resolution LC-MS with absolute quantitation via qNMR, laboratories can establish a self-validating framework that guarantees the structural identity, isomeric purity, and quantitative accuracy of their reference materials.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Practical Strategies for ICH Q14 and Q2(R2) Compliance Source: Altasciences URL: [Link]

  • Title: BindingDB: BDBM50241028 1-Isopropyl-1H-benzotriazole-5-carboxylic acid Source: BindingDB URL: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 1-isopropyl-1H-benzo[d]triazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The causality behind this approach is rooted in the shared chemical scaffold of benzotriazoles. The toxicological and environmental profiles of these compounds are largely dictated by the benzotriazole ring system. Therefore, in the absence of specific data, it is prudent and scientifically sound to adopt the safety and disposal precautions associated with the parent compound and its other derivatives.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle 1-isopropyl-1H-benzo[d]triazole with the appropriate safety measures. Based on data for related compounds, benzotriazoles can cause skin, eye, and respiratory irritation.

Required Personal Protective Equipment (PPE)
PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or chemical safety goggles.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and potential absorption.
Protective Clothing Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood. A NIOSH/MSHA or European

Comprehensive Safety and Operational Guide for Handling 1-Isopropyl-1H-benzo[d][1,2,3]triazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Profile

1-Isopropyl-1H-benzo[d][1,2,3]triazole and its functionalized derivatives—most notably 1-isopropyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid (CAS: 306935-41-1) —are critical building blocks in modern drug discovery[1]. They frequently serve as pharmacophores in medicinal chemistry, offering unique hydrogen-bonding capabilities and structural rigidity. However, handling these compounds requires rigorous safety protocols. As a Senior Application Scientist, I emphasize that laboratory safety is not merely about compliance; it is about understanding the chemical causality behind the hazards to protect both the researcher and the integrity of the experiment.

Hazard Profile & Mechanistic Causality

Understanding the toxicological mechanisms of benzotriazoles ensures that our safety protocols are proactive rather than reactive.

  • Dermal and Ocular Toxicity: Benzotriazole derivatives are established skin and eye irritants. The lipophilic nature of the isopropyl group enhances dermal penetration, which can lead to localized inflammation and potential skin sensitization upon repeated exposure[2].

  • Respiratory and Systemic Hazards: Inhalation of fine powders can cause severe respiratory tract irritation. Furthermore, toxicological studies on the broader class of benzotriazoles indicate potential systemic effects, including hepatotoxicity and endocrine disruption, mediated through oxidative stress pathways[3].

  • Environmental Impact: Benzotriazoles are highly hydrophilic and recalcitrant to biodegradation, making them persistent environmental pollutants with known aquatic toxicity[3]. They must never be disposed of in standard aqueous waste streams.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic safety measures. The following PPE matrix is specifically tailored to the physicochemical properties of 1-isopropyl-1H-benzo[d][1,2,3]triazole[4].

PPE CategoryQuantitative SpecificationMechanistic Causality & Rationale
Hand Protection Nitrile gloves (Thickness > 0.11 mm, Breakthrough > 240 min)Nitrile provides a robust barrier against the lipophilic isopropyl moiety, preventing dermal absorption and subsequent sensitization[4].
Eye Protection Snug-fitting chemical goggles (EN 166 / ANSI Z87.1)Protects against micro-particulate dust generated during weighing, which causes severe corneal irritation.
Respiratory N95 / P100 Particulate RespiratorMitigates inhalation of aerosolized powder if handled outside a hood, preventing respiratory tract irritation and systemic bioaccumulation[4].
Body Protection Flame-retardant, anti-static lab coatBenzotriazole powders can pose a static ignition risk. Anti-static clothing prevents discharge during bulk transfers[4].

Operational Workflow: Amide Coupling Protocol

To demonstrate safe handling in a practical context, below is a self-validating protocol for an amide coupling reaction using 1-isopropyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid.

Quantitative Reaction Parameters
ReagentEquivalentsConcentrationFunction
1-Isopropyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid1.0 eq0.2 MElectrophilic coupling partner
Primary/Secondary Amine1.2 eq-Nucleophile
HATU1.5 eq-Peptide coupling agent
DIPEA3.0 eq-Non-nucleophilic base
Step-by-Step Methodology
  • Preparation (Hood Setup): Ensure the fume hood face velocity is at least 100 fpm. Lay down a disposable anti-static weighing mat.

  • Weighing (Static Control): Using a static-free ceramic or grounded metal spatula, carefully weigh the 1-isopropyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid[4]. Causality: Static cling can cause the powder to aerosolize, increasing inhalation risk and reducing stoichiometric accuracy.

  • Activation: Dissolve the carboxylic acid in anhydrous DMF. Add DIPEA, followed by HATU. Stir for 15 minutes at room temperature. Causality: HATU is selected over EDC/HOBt because the electron-withdrawing benzotriazole ring can slow down the formation of the active ester; HATU ensures rapid conversion to the highly reactive O-At ester.

  • Coupling: Add the amine dropwise. Stir for 2-4 hours in a closed system.

  • Self-Validation (LC-MS): Aliquot 5 µL of the reaction mixture into 1 mL of Acetonitrile. Run an LC-MS. The protocol is validated when the starting material mass ( [M+H]+ ) is completely consumed, and the desired product mass is the dominant peak.

  • Quenching: Quench the reaction with saturated aqueous NaHCO3​ to neutralize excess acid and deactivate residual coupling reagents.

Safe Handling & Spill Response Workflow

SafeHandling PPE 1. PPE Verification (Nitrile, Goggles, Lab Coat) Hood 2. Fume Hood Operation (Airflow > 100 fpm) PPE->Hood Weigh 3. Weighing Reagent (Static-Free Spatula) Hood->Weigh SpillCheck Spill Occurred? Weigh->SpillCheck SpillResp Spill Response (Wet Wipe, No Dust) SpillCheck->SpillResp Yes React 4. Reaction Execution (Closed System) SpillCheck->React No Waste 5. Solid/Liquid Waste (Incineration Protocol) SpillResp->Waste React->Waste

Operational workflow for handling 1-isopropyl-1H-benzo[d][1,2,3]triazole, including spill response.

Spill Response and Disposal Plan

Due to the aquatic toxicity and persistence of benzotriazoles[3], strict disposal and spill protocols are mandatory.

Immediate Spill Response:

  • Isolate: Evacuate personnel from the immediate vicinity if a large quantity of powder is dropped outside the hood[4].

  • Contain (No Sweeping): Do NOT use a dry brush, as this will aerosolize the toxic dust[2]. Instead, cover the spill with absorbent paper towels dampened with water or a mild solvent (like ethanol).

  • Collect: Carefully scoop the wet towels and dissolved chemical into a wide-mouth, sealable hazardous waste container. Wash the area thoroughly with soap and water.

Disposal Plan:

  • Solid Waste: All contaminated consumables (weighing boats, pipette tips, gloves) must be placed in a designated solid hazardous waste bin slated for high-temperature incineration .

  • Liquid Waste: Aqueous and organic layers from reaction workups containing benzotriazole derivatives must be collected in halogenated/non-halogenated organic waste carboys. Never discharge into the municipal sink, as conventional wastewater treatment plants cannot sufficiently degrade these compounds[3].

References

  • "1-Isopropyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid". Reagentia. [Link]

  • "Occurrence, toxicity and transformation of six typical benzotriazoles in the environment: A review". PubMed. [Link]

  • "SAFETY DATA SHEET - 5-Amino-1H-benzotriazole". Fisher Scientific. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.